

Ebopiprant: Pharmacokinetic and Pharmacodynamic Assay Application Notes

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Compound of Interest

Compound Name: Ebopiprant

Cat. No.: B607259

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Introduction

Ebopiprant (formerly OBE022) is a first-in-class, orally active, selective antagonist of the prostaglandin F₂ α (PGF₂ α) receptor. It has been investigated for the treatment of preterm labor by reducing uterine contractions and inflammation.[1][2] The prodrug, **ebopiprant**, is rapidly absorbed and converted to its active metabolite, OBE002.[3][4] This document provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of **ebopiprant** and its active metabolite, along with protocols for relevant assays.

Pharmacokinetic Profile

The pharmacokinetic properties of **ebopiprant** have been evaluated in a first-in-human, Phase I clinical trial in healthy postmenopausal women.[3] While a Phase 2a study (PROLONG, NCT03369262) was conducted to assess the efficacy, safety, and pharmacokinetics of **ebopiprant** in pregnant women with spontaneous preterm labor, the specific pharmacokinetic data from this study have not been made publicly available.

Data from First-in-Human Study in Postmenopausal Women

The following tables summarize the pharmacokinetic parameters of the active metabolite, OBE002, after single and multiple ascending doses of **ebopiprant** (OBE022) in healthy

postmenopausal women.

Table 1: Single Ascending Dose Pharmacokinetics of OBE002

Dose of Ebopirant (OBE022)	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	T½ (hr)
10 mg	28.7	1.0	258	8.3
30 mg	81.3	1.0	765	9.1
100 mg	250	1.0	2,540	10.2
300 mg	689	1.5	7,780	10.8
1000 mg	1,840	2.0	24,100	11.1
1300 mg	2,130	2.0	29,100	10.9

Table 2: Multiple Ascending Dose Pharmacokinetics of OBE002 (Day 7)

Dose of Ebopirant (OBE022)	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	T½ (hr)
100 mg/day	388	2.0	4,960	22.1
300 mg/day	1,080	2.0	14,900	25.4
1000 mg/day	2,980	3.0	48,100	28.8

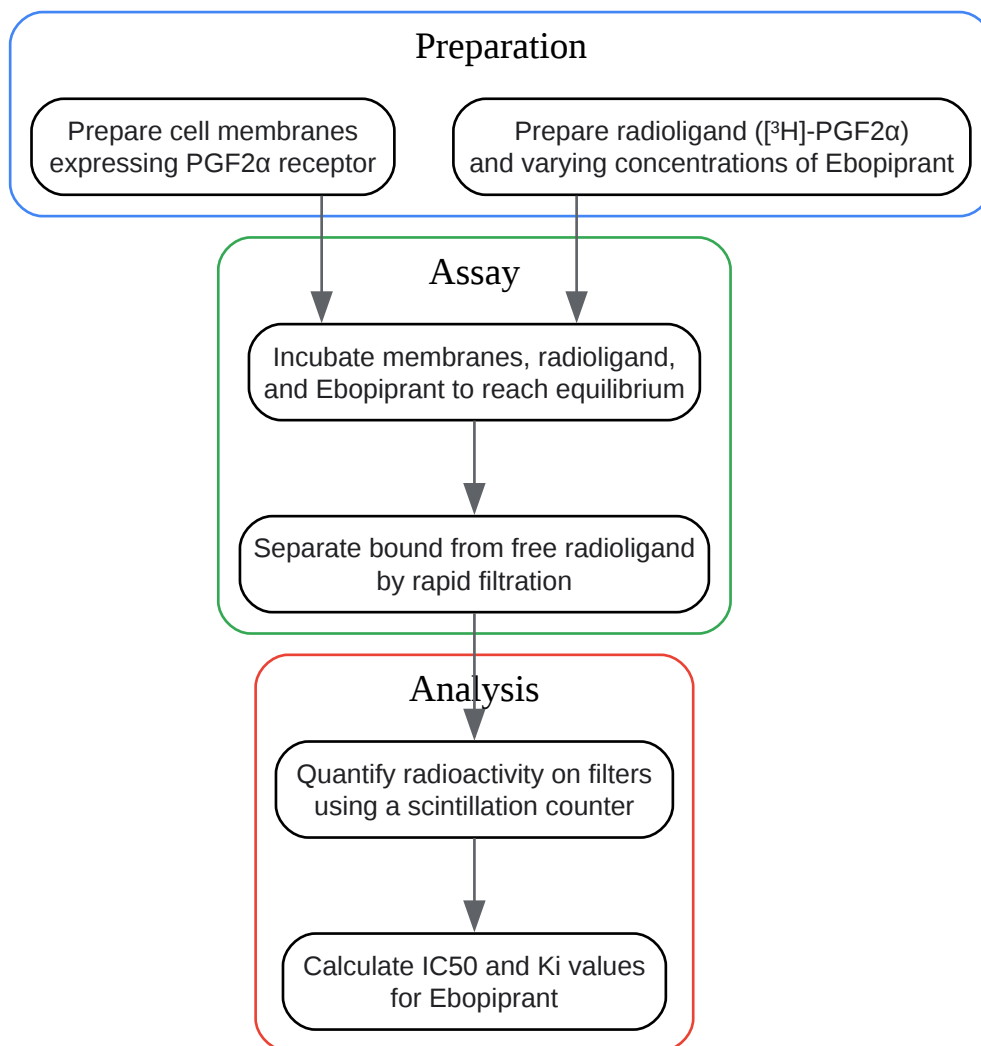
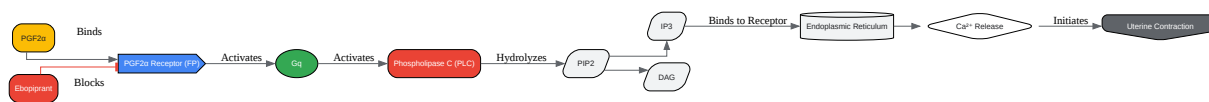
Note: The prodrug OBE022 was rapidly absorbed and converted to the active metabolite OBE002, with quantifiable levels of the prodrug only observed at higher doses. There was no clinically significant food effect on the pharmacokinetics of **ebopirant**.

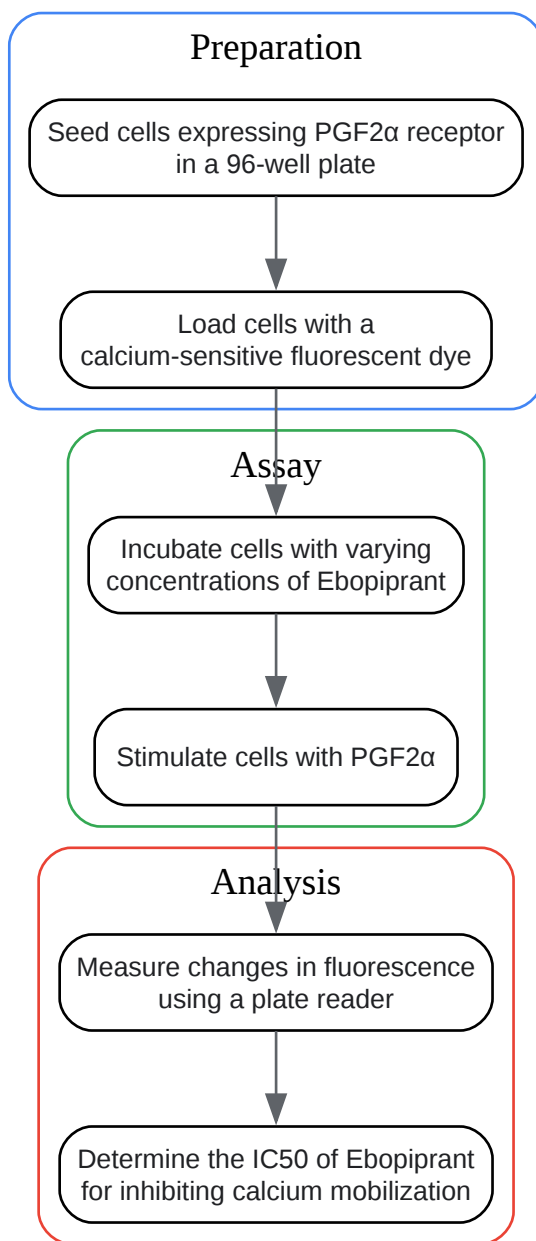
Pharmacodynamic Properties and Mechanism of Action

Ebopiprant is a selective antagonist of the PGF2 α receptor, also known as the FP receptor. PGF2 α , a prostaglandin, plays a crucial role in uterine muscle contraction (myometrium) and cervical ripening during labor. By blocking the PGF2 α receptor, **ebopiprant** aims to inhibit these processes and delay preterm birth.

Signaling Pathway of PGF2 α Receptor

The PGF2 α receptor is a G-protein coupled receptor (GPCR). Upon binding of PGF2 α , the receptor activates the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ is a key signaling event that triggers smooth muscle contraction.





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